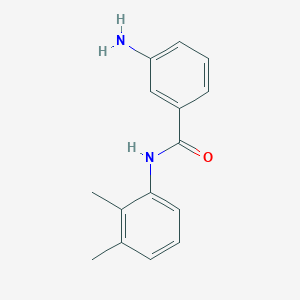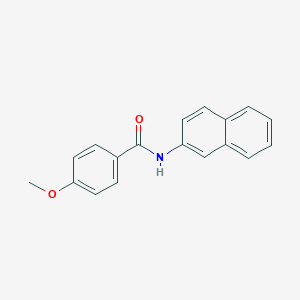
4-methoxy-N-naphthalen-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-naphthalen-2-ylbenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBA belongs to the class of benzamide derivatives and possesses a unique molecular structure that makes it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
4-methoxy-N-naphthalen-2-ylbenzamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. 4-methoxy-N-naphthalen-2-ylbenzamide has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been found to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in these processes.
Advantages And Limitations For Lab Experiments
4-methoxy-N-naphthalen-2-ylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-naphthalen-2-ylbenzamide is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-methoxy-N-naphthalen-2-ylbenzamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. 4-methoxy-N-naphthalen-2-ylbenzamide also has a low bioavailability, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 4-methoxy-N-naphthalen-2-ylbenzamide. One area of interest is the development of novel formulations of 4-methoxy-N-naphthalen-2-ylbenzamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential use of 4-methoxy-N-naphthalen-2-ylbenzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the elucidation of the exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide could provide insights into the development of new drugs with similar therapeutic effects.
Synthesis Methods
The synthesis of 4-methoxy-N-naphthalen-2-ylbenzamide involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-methoxy-N-naphthalen-2-ylbenzamide as a white crystalline solid with a melting point of 184-186°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
4-methoxy-N-naphthalen-2-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
108717-14-2 |
|---|---|
Product Name |
4-methoxy-N-naphthalen-2-ylbenzamide |
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-10-7-14(8-11-17)18(20)19-16-9-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,19,20) |
InChI Key |
OFVPMKZSPQQCQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
solubility |
0.6 [ug/mL] |
synonyms |
4-METHOXY-N-2-NAPHTHALENYL-BENZAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



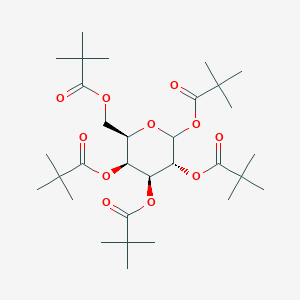
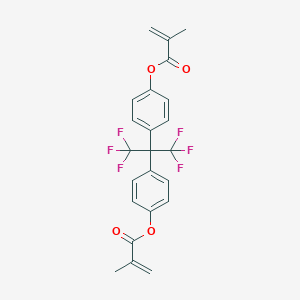
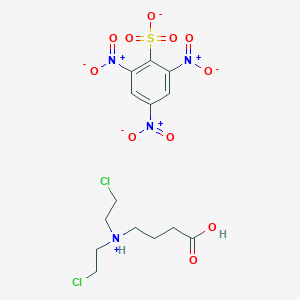

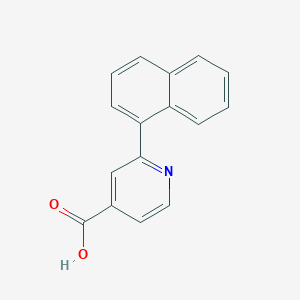
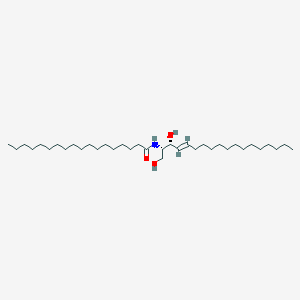
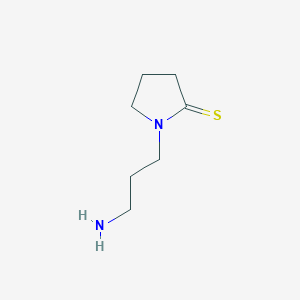
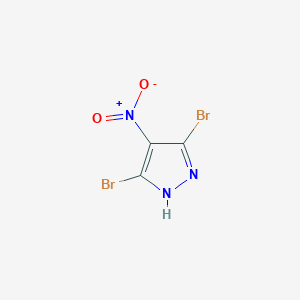
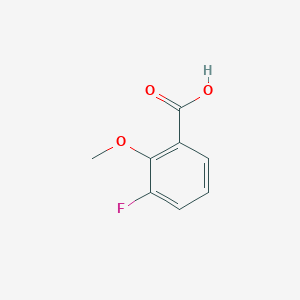
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
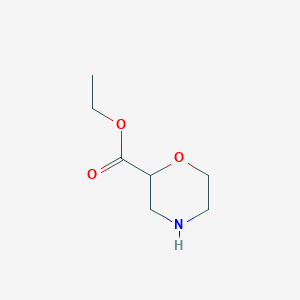
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
